molecular formula C10H10O4 B12283224 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde

7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde

Cat. No.: B12283224
M. Wt: 194.18 g/mol
InChI Key: JITICCJQPSXHOI-UHFFFAOYSA-N
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Description

7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C10H10O4. It is known for its unique structure, which includes a methoxy group and a dioxine ring fused to a benzene ring. This compound is primarily used in research and development within the fields of chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often require an inert atmosphere and temperatures ranging from 60°C to 80°C .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves the use of industrial reactors, precise control of reaction parameters, and purification processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness: 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

7-methoxy-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde

InChI

InChI=1S/C10H10O4/c1-12-8-4-7(6-11)10-9(5-8)13-2-3-14-10/h4-6H,2-3H2,1H3

InChI Key

JITICCJQPSXHOI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)OCCO2)C=O

Origin of Product

United States

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